3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-carboxamide derivative. Its structure features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety. At the 3-position, a brominated benzamido group is attached. This compound’s design aligns with bioactive agrochemicals, particularly benzamide and benzofuran derivatives, which are known for fungicidal, herbicidal, or insecticidal properties .
Properties
IUPAC Name |
3-[(3-bromobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrF3N2O4/c24-14-5-3-4-13(12-14)21(30)29-19-17-6-1-2-7-18(17)32-20(19)22(31)28-15-8-10-16(11-9-15)33-23(25,26)27/h1-12H,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNOGLSYYBZLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-bromobenzamide: This can be achieved by reacting 3-bromobenzoic acid with ammonia or an amine under suitable conditions.
Introduction of the trifluoromethoxy group: This step involves the reaction of a suitable phenyl precursor with trifluoromethoxy reagents, such as trifluoromethoxybenzene, under conditions that promote the formation of the desired trifluoromethoxyphenyl intermediate.
Coupling with benzofuran: The final step involves coupling the 3-bromobenzamido and trifluoromethoxyphenyl intermediates with a benzofuran derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide with structurally analogous agrochemicals from published
Key Observations:
- Core Structure Diversity: The target compound’s benzofuran core distinguishes it from benzamide (Flutolanil) or triazine (Methoprotryne) backbones.
- Halogen Substituents : The 3-bromo group in the target compound contrasts with Flutolanil’s trifluoromethyl and Cyprofuram’s 3-chlorophenyl. Bromine’s larger atomic radius and lipophilicity could enhance membrane penetration or target-site interactions.
- Trifluoromethoxy vs. Trifluoromethyl: The 4-(trifluoromethoxy)phenyl group in the target compound differs from Flutolanil’s trifluoromethyl.
- Functional Group Synergy : The dual carboxamide and benzamide groups in the target compound may mimic the mode of action of Flutolanil, which inhibits succinate dehydrogenase (SDH) in fungi .
Research Findings and Hypotheses
- Fungicidal Potential: Flutolanil and Cyprofuram inhibit fungal respiration via SDH or cytochrome bc1 complexes . The target compound’s carboxamide linkage and halogenated aromatic systems may similarly disrupt mitochondrial enzymes.
- Herbicidal Activity : Methoprotryne’s triazine core targets photosystem II in plants. The target compound lacks this motif, suggesting divergent applications.
- Structure-Activity Relationships (SAR): The trifluoromethoxy group may enhance bioavailability compared to non-fluorinated analogs. The benzofuran core could reduce metabolic degradation relative to simpler benzamides.
Biological Activity
3-(3-bromobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzofuran core substituted with bromobenzamide and trifluoromethoxy groups. This unique combination contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(3-bromobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
| Molecular Formula | C23H14BrF3N2O4 |
| Molecular Weight | 485.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various biological pathways, which may result in therapeutic effects.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors can trigger downstream signaling pathways that influence cell survival, proliferation, and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.
- Case Study : A study evaluated the antiproliferative effects of benzofuran derivatives on human cancer cell lines. Some derivatives exhibited significant activity against multidrug-resistant (MDR) cancer cells, suggesting that structural modifications can enhance efficacy against resistant strains .
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have also been investigated. Compounds similar to this compound have demonstrated antioxidant activities that protect neuronal cells from excitotoxic damage.
- Research Findings : A study synthesized various benzofuran derivatives and assessed their neuroprotective effects against NMDA-induced neuronal damage. Some compounds showed comparable efficacy to known neuroprotectants like memantine .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Compounds with similar moieties have been studied for their ability to reduce inflammation markers in vitro and in vivo.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Anticancer Activity | Neuroprotective Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Bromo-4-(trifluoromethoxy)benzamide | Moderate | Low | Moderate |
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | High | High | High |
| This compound | High | High | Potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
